molecular formula C5H7ClN4O4S2 B13957309 2-amino-6-chloro-3,5-Pyridinedisulfonamide

2-amino-6-chloro-3,5-Pyridinedisulfonamide

Cat. No.: B13957309
M. Wt: 286.7 g/mol
InChI Key: ZEALYJRNSGOJLE-UHFFFAOYSA-N
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Description

2-amino-6-chloro-3,5-Pyridinedisulfonamide is a chemical compound with the molecular formula C5H6ClN3O4S2 It is a derivative of pyridine, characterized by the presence of amino, chloro, and disulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-chloro-3,5-Pyridinedisulfonamide typically involves the chlorination of 2-amino-3,5-Pyridinedisulfonamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 6-position of the pyridine ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is conducted in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-chloro-3,5-Pyridinedisulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

    Reduction Reactions: The compound can undergo reduction reactions to modify the sulfonamide groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran.

Major Products Formed

    Substitution Reactions: Formation of amino or thiol-substituted pyridinedisulfonamides.

    Oxidation Reactions: Formation of nitroso or nitro derivatives.

    Reduction Reactions: Formation of modified sulfonamide derivatives.

Scientific Research Applications

2-amino-6-chloro-3,5-Pyridinedisulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-6-chloro-3,5-Pyridinedisulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the amino and chloro groups allows for specific interactions with the enzyme’s active site, while the disulfonamide groups enhance the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    2-amino-6-chloro-3,5-dicyanopyridine: Similar structure but with cyano groups instead of disulfonamide groups.

    2-amino-4,6-dichloropyrimidine: Contains two chlorine atoms and a pyrimidine ring instead of a pyridine ring.

Uniqueness

2-amino-6-chloro-3,5-Pyridinedisulfonamide is unique due to the presence of both amino and disulfonamide groups, which confer specific chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C5H7ClN4O4S2

Molecular Weight

286.7 g/mol

IUPAC Name

2-amino-6-chloropyridine-3,5-disulfonamide

InChI

InChI=1S/C5H7ClN4O4S2/c6-4-2(15(8,11)12)1-3(5(7)10-4)16(9,13)14/h1H,(H2,7,10)(H2,8,11,12)(H2,9,13,14)

InChI Key

ZEALYJRNSGOJLE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1S(=O)(=O)N)Cl)N)S(=O)(=O)N

Origin of Product

United States

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